Phenthoate

Description

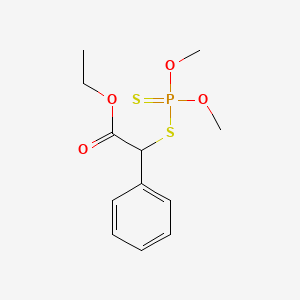

This compound is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless crystalline solid with an aromatic odor, and exposure occurs by inhalation, ingestion, or contact.

RN given refers to cpd without isomeric designation; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMUDJHXFNRLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042280 |

Source

|

| Record name | Phenthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline] |

Source

|

| Record name | Phenthoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

70-80 °C at 2-5X10-5 mm Hg |

Source

|

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165-170 °C |

Source

|

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether. |

Source

|

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.226 @ 20 °C/4 °C |

Source

|

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C |

Source

|

| Record name | Phenthoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, CRYSTALLINE SOLID | |

CAS No. |

2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5 |

Source

|

| Record name | Phenthoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenthoate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061361997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061362003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Papthion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061391875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96Q7F091K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

17 TO 18 °C |

Source

|

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Phenthoate: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organothiophosphate insecticide Phenthoate, with a focus on its chemical properties, mechanism of action, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological studies.

Core Chemical and Physical Properties

This compound is a non-systemic insecticide with the CAS Registry Number 2597-03-7 .[1][2][3][4] It is characterized as a colorless crystalline solid or a reddish-yellow liquid.[3][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C12H17O4PS2 | [1][2] |

| Molecular Weight | 320.36 g/mol | [2][3] |

| Melting Point | 17-18 °C | [1][3] |

| Boiling Point | Decomposes at normal pressure before boiling. | [6] |

| Density | 1.226 g/cm³ (at 20 °C) | [1][3] |

| Vapor Pressure | 4 x 10⁻⁵ torr (at 40 °C) | [6] |

| Solubility in Water | 11 mg/L (at 24 °C) | [3] |

| Log P (Octanol/Water) | 3.69 | [6] |

| Flash Point | 165-170 °C | [5][6] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[7][8][9] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[8]

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft.[7][8] This results in the hyperstimulation of nicotinic and muscarinic acetylcholine receptors, leading to disrupted neurotransmission and, ultimately, the toxic effects observed in target organisms.[8]

Experimental Protocols

Acute Toxicity Bioassay in Freshwater Fish (Labeo rohita)

This protocol outlines a method for determining the median lethal concentration (LC50) of this compound in a freshwater fish species.[10]

1. Preparation of Stock Solution:

-

A stock solution of this compound is prepared by dissolving 1 gram of the pesticide in 100 mL of acetone to achieve a standard concentration of 1 mg/L.[10]

2. Acclimatization of Test Organisms:

-

Fish (Labeo rohita, length 8.5 ± 0.5 cm; weight 6.5 ± 0.5 g) are acclimatized for 10 to 15 days in dechlorinated tap water under laboratory conditions.[10]

-

Hygienic conditions are maintained by regular water changes and daily feeding.[10]

3. Experimental Procedure:

-

Pilot experiments are conducted to determine the approximate LC50 values.

-

For the definitive test, five batches of 10 fish each are exposed to varying concentrations of this compound (e.g., 0.6, 1.2, 1.8, 2.4, and 3.0 mg/L) for a 24-hour period.[10]

-

The required quantity of this compound is drawn from the stock solution and added to the test containers with dechlorinated and aerated water.[10]

-

Mortality and behavioral responses of the fish are observed and recorded at 24, 48, 72, and 96-hour intervals.[10]

4. Data Analysis:

-

The percentage of mortality is calculated, and the LC50 values are determined using Finney's probit analysis.[10]

Mutagenicity Assay (Ames Test)

This protocol describes a method to evaluate the mutagenic potential of this compound using bacterial reverse mutation assays.[6]

1. Test Strains:

-

Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP-2) are used.[6]

2. Metabolic Activation:

-

The assay is performed both with and without a mammalian metabolic activation system (e.g., S9 fraction from induced rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[6]

3. Experimental Procedure:

-

This compound is tested at various concentrations, up to 5 mg/plate.[6]

-

The test compound, bacterial strain, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C.

4. Data Analysis:

-

The number of revertant colonies (mutants) on the test plates is counted and compared to the number on the solvent control plates.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

-

Based on available studies, this compound has shown no mutagenic activity in these assays.[6]

Residue Analysis in Soil

This protocol details a method for studying the persistence and mobility of this compound in soil.[6]

1. Soil Column Preparation:

-

Glass columns are filled to a height of 25.4 cm with untreated soil (e.g., sandy loam, clay loam).[6]

-

The columns are pre-wetted with water.

2. Application and Leaching:

-

A 5 cm layer of soil fortified with a known concentration of this compound is added to the top of the untreated soil column.[6]

-

To study the mobility of metabolites, the fortified soil can be aged for a period (e.g., 30 days) before being added to the column.[6]

-

Water, equivalent to a specified rainfall amount (e.g., 500 mm), is passed through the column.[6]

3. Sample Collection and Analysis:

-

The leachate (water that passes through the column) is collected and analyzed for the presence of this compound and its degradation products.

-

Soil samples can also be taken from field plots at various depths (e.g., 0-6 cm and 6-12 cm) and time intervals (e.g., 1, 3, 7, 14, and 28 days) after treatment.[6]

-

Analysis is typically performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. scbt.com [scbt.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 7. This compound-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. fisheriesjournal.com [fisheriesjournal.com]

An In-depth Technical Guide to the Synthesis and Formulation of Phenthoate Technical Grade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, formulation, and analysis of Phenthoate technical grade. This compound is a non-systemic organophosphate insecticide and acaricide known for its contact and stomach action. It is primarily used to control a broad spectrum of pests in various agricultural crops.[1][2]

Chemical and Physical Properties

This compound is characterized as a yellowish to reddish liquid with a pungent, garlic-like odor.[1] Technical grade this compound has a minimum purity of 92%.[1] The key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate[3] |

| CAS Registry No. | 2597-03-7[3] |

| Molecular Formula | C₁₂H₁₇O₄PS₂[3] |

| Molecular Weight | 320.4 g/mol [3][4] |

| Appearance | Yellowish to Reddish Liquid[1] |

| Melting Point | 17.5 ± 0.5°C[4] |

| Boiling Point | Decomposes before boiling at normal pressure; 100 °C at 1.80 Pa[1][4] |

| Vapor Pressure | 4 x 10⁻⁵ torr at 40°C[4] |

| Density | 1.226 g/cm³ at 20°C[1][4] |

| Solubility in Water | Approx. 10-11 mg/L at 24-25°C[1][4] |

| Solubility in Solvents | Readily soluble in most organic solvents including methanol, ethanol, acetone, xylene, and hexane.[1][4] |

| Octanol/Water Partition Coefficient (logP) | 3.69[1][4] |

Synthesis of this compound Technical Grade

The industrial synthesis of this compound involves a multi-step process. The key reaction is the formation of a phosphorodithioate ester. This is typically achieved by reacting an alpha-substituted phenylacetate derivative with O,O-dimethyl phosphorodithioic acid or its corresponding salt.

A common pathway begins with the preparation of a key intermediate, such as ethyl α-bromophenylacetate or alpha-carbethoxybenzyl chloride.[5][6] This intermediate is then reacted with O,O-dimethyl phosphorodithioic acid in the presence of a base to yield this compound.[5]

References

An In-depth Technical Guide to Phenthoate Degradation: Pathways and Major Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the organophosphate insecticide phenthoate and its major metabolites. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science. This guide details the breakdown of this compound in various environmental matrices and biological systems, summarizes quantitative degradation data, and outlines detailed experimental protocols for its analysis.

Introduction to this compound

This compound is a non-systemic organophosphate insecticide and acaricide with contact and stomach action. It is primarily used to control a wide range of agricultural pests on crops such as citrus, cotton, rice, and vegetables. Understanding its environmental fate and metabolic pathways is crucial for assessing its potential ecological impact and ensuring food safety.

This compound Degradation Pathways

The degradation of this compound proceeds primarily through two main chemical reactions: hydrolysis and oxidation. These transformations occur in various environments, including soil, water, and within living organisms, leading to the formation of several key metabolites.

Abiotic Degradation

Hydrolysis: The breakdown of this compound in water is significantly influenced by pH. The ester linkage in the this compound molecule is susceptible to hydrolysis, leading to the formation of this compound acid. This process is generally faster under alkaline conditions. For instance, the half-life of this compound in water at pH 8.0 is approximately 12 days.[1][2] In contrast, degradation is relatively slight after 20 days in solutions with pH ranging from 3.9 to 7.8.[1] At a pH of 9.7, approximately 25% of this compound degrades after 20 days.[1]

Photodegradation: Exposure to sunlight can also contribute to the degradation of this compound. Photolysis can lead to the formation of this compound oxon, its oxygen analog, as well as other products like ethyl mandelate.[1]

Biotic Degradation

Soil: In soil, this compound is primarily degraded by microbial activity. The rate of degradation is influenced by factors such as soil type, organic matter content, moisture, and temperature.[1] Under aerobic conditions, soil microorganisms can rapidly convert this compound to this compound acid, which can be further degraded to carbon dioxide.[1] The half-life of this compound in various moist soils is typically around 10 days, with over 95% degradation occurring within 30 days.[2] However, in drier soil conditions, this compound can be more persistent.[1]

Plants: When applied to plants, this compound residues are found mostly on the surface and a small fraction penetrates the plant tissues.[1] Inside the plant, it undergoes oxidation and hydrolysis, forming metabolites such as this compound oxon, this compound acid, desmethyl this compound, and mandelic acid.[1]

Mammals: In mammals, this compound is rapidly absorbed, metabolized, and excreted. The primary metabolic pathways involve both oxidative and hydrolytic degradation.[1] Key metabolites identified in mammalian systems include this compound acid, desmethyl this compound, and their corresponding oxon analogs. These metabolites are primarily excreted in the urine.[1]

Major Metabolites of this compound

The degradation of this compound results in the formation of several key metabolites, the presence and concentration of which vary depending on the environmental matrix and the degradation pathway.

-

This compound Acid: Formed through the hydrolysis of the ethyl ester linkage. It is a major metabolite in soil, water, plants, and mammals.[1]

-

This compound Oxon: The oxygen analog of this compound, formed through oxidative desulfuration. It is generally more toxic than the parent compound but is typically found in trace amounts.[1]

-

Desmethyl this compound: Results from the cleavage of a methyl group from the phosphate ester.

-

Mandelic Acid: Formed from the cleavage of the side chain of the this compound molecule.[1]

-

Ethyl Mandelate: Another product resulting from the breakdown of the side chain.[1]

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the degradation of this compound in different environmental conditions.

| Matrix | pH | Temperature (°C) | Half-life (DT50) | Reference |

| Water | 6.0 | 24.5 ± 1 | > 28 days (45% remaining) | [1] |

| Water | 7.0 | 24.5 ± 1 | > 28 days (21% remaining) | [1] |

| Water | 8.0 | 24.5 ± 1 | ~12 days | [1][2] |

| Water | 9.7 | Ambient | ~25% degradation in 20 days | [1] |

| Table 1: Hydrolysis of this compound in Water |

| Soil Type | Condition | Half-life (DT50) | Reference |

| Silty Clay Loam, Clay, Sandy Loam | Moist | < 10 days | [2] |

| Fine Sandy Loam | Drier | > 75 days (62% remaining) | [2] |

| Table 2: Degradation of this compound in Soil |

| Plant | Time After Treatment (days) | This compound (% of total residue) | This compound Oxon (% of total residue) | This compound Acid (% of total residue) | Desmethyl this compound (% of total residue) | Mandelic Acid (% of total residue) |

| Cabbage Seedlings | 8 | 10.2 | 1.8 | 4.8 | 3.2 | 46.9 |

| Table 3: Distribution of this compound and its Metabolites in Cabbage Seedlings (Data derived from a single study) [1] |

Experimental Protocols

This section outlines the methodologies for key experiments in this compound degradation studies, focusing on sample preparation and analytical techniques.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.

Objective: To extract this compound and its metabolites from a solid matrix (e.g., soil, fruits, vegetables) and remove interfering substances prior to instrumental analysis.

Materials:

-

Homogenized sample (10-15 g)

-

50 mL centrifuge tubes with screw caps

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl) or other salts for phase separation

-

Primary secondary amine (PSA) sorbent for dispersive solid-phase extraction (d-SPE)

-

C18 sorbent (for high-fat matrices)

-

Graphitized carbon black (GCB) (for samples with high pigment content)

-

Centrifuge capable of ≥3000 x g

-

Vortex mixer

Procedure:

-

Sample Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add internal standards if required.

-

Add the appropriate salt mixture (e.g., MgSO₄ and NaCl).

-

Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

-

Centrifuge the tube at ≥3000 x g for 5 minutes to separate the organic layer from the solid and aqueous phases.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant (typically 1-8 mL) and transfer it to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., MgSO₄ and PSA).

-

Cap the tube and vortex for 30 seconds to 1 minute to allow the sorbents to bind with interfering matrix components.

-

Centrifuge at a high speed for 2-5 minutes to pellet the sorbents.

-

The resulting supernatant is the cleaned extract, ready for analysis.

-

Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful analytical technique for the sensitive and selective determination of this compound and its metabolites.

Objective: To separate, identify, and quantify this compound and its metabolites in the cleaned extract.

Instrumentation:

-

Gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).

-

Tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., electron ionization - EI).

Typical GC-MS/MS Parameters:

-

Injection: 1-2 µL of the final extract in splitless mode.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example:

-

Initial temperature of 70-100 °C, hold for 1-2 minutes.

-

Ramp at 10-25 °C/minute to 280-300 °C.

-

Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

-

MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target analyte (this compound and its metabolites) to ensure high selectivity and sensitivity.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230-250 °C.

-

Transfer Line Temperature: 280-300 °C.

-

Data Analysis: Quantification is performed by comparing the peak areas of the target analytes in the samples to those of a calibration curve prepared using certified reference standards. The use of isotopically labeled internal standards is recommended to correct for matrix effects and variations in extraction efficiency.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the major degradation pathways of this compound and a typical experimental workflow for its analysis.

References

The Environmental Fate and Toxicological Profile of Phenthoate: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the environmental persistence, degradation pathways, and toxicological effects of the organophosphate insecticide, Phenthoate.

This compound is a non-systemic organophosphate insecticide and acaricide characterized by its contact and stomach action.[1] It has been utilized in agriculture to control a wide range of pests, including aphids, scale insects, leafhoppers, and mealybugs on various crops such as citrus fruits, cotton, and vegetables.[1] As an organophosphate compound, its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to the accumulation of acetylcholine, continuous nerve stimulation, paralysis, and ultimately, the death of the target insect.[2][3] While effective, the use of this compound raises concerns regarding its environmental impact and potential toxicity to non-target organisms, necessitating a thorough understanding of its environmental fate and toxicological properties.

Physicochemical Properties

A comprehensive understanding of the environmental behavior of a pesticide begins with its fundamental physicochemical properties. These characteristics influence its solubility, mobility, persistence, and bioavailability in various environmental compartments.

| Property | Value | Reference |

| Chemical Name | S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate | [1] |

| CAS Registry No. | 2597–03–7 | [1] |

| Molecular Formula | C12H17O4PS2 | [1] |

| Molecular Weight | 320.4 g/mol | [1] |

| Appearance | Yellowish to Reddish Liquid | [1] |

| Odor | Pungent, garlic-like | [1] |

| Boiling Point | 100 °C/1.80 Pa | [1] |

| Vapor Pressure | 5.3 mPa at 40°C | [1] |

| Water Solubility | 11 mg/L at 25°C | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.69 | [1] |

| Specific Gravity | 1.226 g/cm³ at 20°C | [1] |

Environmental Fate

The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes that determine its persistence, degradation, and mobility in soil, water, and air.

Degradation

This compound is susceptible to degradation through several mechanisms, including hydrolysis, photolysis, and microbial biodegradation.

Hydrolysis: The breakdown of this compound in water is pH-dependent. It is relatively stable in acidic to neutral conditions but degrades more rapidly under alkaline conditions.[4] The half-life of this compound in water at pH 8.0 is approximately 12 days.[5][6] The primary hydrolysis products include this compound acid, demethyl this compound, and demethyl this compound oxon.[6]

Photolysis: Exposure to sunlight can also contribute to the degradation of this compound. On glass surfaces exposed to sunlight, approximately 90% of the applied this compound was lost after 40 hours, primarily through volatilization.[5] The major degradation product identified from photodegradation was ethyl mandelate.[5]

Biodegradation: Microbial activity plays a significant role in the degradation of this compound in the environment. In soil, this compound is rapidly degraded by extracellular enzymes to its primary metabolite, this compound acid.[5][7] This degradation occurs under both aerobic and anaerobic conditions.[5][7] Under aerobic conditions, this compound acid can be further degraded by soil microorganisms to carbon dioxide.[5][7] The dissipation half-life (DT50) of this compound in both upland and submerged soil is reported to be less than or equal to 1 day.[1]

Figure 1. Simplified degradation pathways of this compound in the environment.

Mobility

The mobility of a pesticide in the environment determines its potential to move from the application site and contaminate non-target areas, including groundwater and surface water.

Soil Mobility: The mobility of this compound in soil is influenced by its adsorption to soil particles. With a Log Kow of 3.69, this compound has a moderate tendency to adsorb to soil organic matter.[1] Leaching studies have shown that the majority of this compound and its metabolites are retained in the upper layers of the soil.[5] In a study using different soil types, the upper 15 cm of a sandy soil contained 72.3% of the applied this compound, while other soils with higher organic matter content retained 87.3-88.8% of the applied amount.[5] However, a small percentage of the applied radioactivity was detected in the water effluent, indicating some potential for leaching, particularly in soils with low organic matter content.[5]

Toxicology

The toxicological effects of this compound are primarily attributed to its inhibition of acetylcholinesterase, a mechanism common to organophosphate insecticides.

Mechanism of Action

This compound is a cholinesterase inhibitor.[1][3] In the body, it is metabolically converted to its oxygen analog, this compound oxon, which is a more potent inhibitor of acetylcholinesterase.[5] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors. This disruption of the nervous system leads to the characteristic signs of organophosphate poisoning, including salivation, lacrimation, urination, defecation (SLUD), muscle tremors, convulsions, and ultimately, respiratory failure.[8]

Figure 2. Mechanism of action of this compound leading to acetylcholinesterase inhibition.

Mammalian Toxicology

This compound exhibits moderate acute toxicity in mammals. The oral LD50 in rats has been reported to be greater than 2000 mg/kg.[1] However, other studies have shown that the purity of the technical product significantly influences its toxicity, with impurities potentiating its acute effects.[5] Chronic exposure to this compound in rats has been shown to cause decreases in the weights of various organs, including the liver, heart, spleen, brain, and testes.[9]

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | >2000 mg/kg | [1] |

| Acute Dermal LD50 | Rat | >2000 mg/kg | [1] |

| Inhalation LC50 (4h) | Rat | >4.27 mg/l | [1] |

| NOEL (104 weeks) | Dog | 0.29 mg/kg daily | [1] |

Ecotoxicology

This compound poses a risk to various non-target organisms in the environment.

Birds: this compound is toxic to birds. The acute oral LD50 has been determined to be 218 mg/kg for pheasants and 300 mg/kg for quail.[1]

Fish: The toxicity of this compound to fish is high. The 48-hour median tolerance limit (TLm) is 2.5 ppm for carp and 2.4 ppm for goldfish.[1] Another study reported 96-hour LC50 values for rainbow trout to be 22 parts per billion for an EC4 formulation.[10]

Aquatic Invertebrates: Information on the toxicity to aquatic invertebrates is limited in the provided search results.

Bees: this compound is highly toxic to bees, with a reported LD50 of 0.306 µ g/bee .[1]

| Organism | Endpoint | Value | Reference |

| Pheasant | Acute Oral LD50 | 218 mg/kg | [1] |

| Quail | Acute Oral LD50 | 300 mg/kg | [1] |

| Carp | 48h TLm | 2.5 ppm | [1] |

| Goldfish | 48h TLm | 2.4 ppm | [1] |

| Rainbow Trout | 96h LC50 (EC4 formulation) | 22 ppb | [10] |

| Bees | LD50 | 0.306 µ g/bee | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline generalized methodologies for key studies related to the environmental fate and toxicology of this compound.

Soil Degradation Study

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation: Collect representative soil samples from a relevant agricultural area. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture.

-

Test Substance Application: Prepare a stock solution of radiolabeled (e.g., ¹⁴C-phenthoate) or non-labeled this compound. Apply the test substance to replicate soil samples at a known concentration.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Maintain both aerobic and anaerobic (by flooding the soil) conditions in separate sets of samples.

-

Sampling: Collect soil samples at predetermined time intervals over the course of the experiment.

-

Extraction and Analysis: Extract this compound and its degradation products from the soil samples using an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry or Electron Capture Detector) to identify and quantify the parent compound and its metabolites. For radiolabeled studies, quantify the radioactivity in the extracts and in the soil residue after extraction.

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound in the soil. Identify the major degradation products and propose a degradation pathway.

Figure 3. Experimental workflow for a soil degradation study of this compound.

Acute Fish Toxicity Test

Objective: To determine the acute toxicity of this compound to a representative fish species.

Methodology:

-

Test Organisms: Select a standard test species, such as rainbow trout (Oncorhynchus mykiss), and acclimate them to laboratory conditions.

-

Test Substance Preparation: Prepare a series of test concentrations of this compound in water. A solvent may be used to aid dissolution, with a corresponding solvent control group.

-

Exposure: Expose groups of fish to each test concentration and a control (water only and solvent control) in static or semi-static test systems for a period of 96 hours.

-

Observations: Observe the fish for mortality and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Water Quality Monitoring: Monitor water quality parameters such as pH, dissolved oxygen, and temperature throughout the test.

-

Data Analysis: Calculate the median lethal concentration (LC50) for each observation time point using appropriate statistical methods (e.g., probit analysis).

Acetylcholinesterase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound and its metabolites on acetylcholinesterase activity.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of purified acetylcholinesterase (e.g., from electric eel or recombinant human AChE) and a solution of the substrate, acetylthiocholine.

-

Inhibitor Preparation: Prepare a series of concentrations of this compound and its primary active metabolite, this compound oxon.

-

Assay Procedure: In a microplate format, combine the enzyme solution with the different concentrations of the inhibitor and incubate for a specific period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.

-

Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with a chromogenic reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

-

Data Analysis: Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound is a moderately persistent organophosphate insecticide that undergoes degradation in the environment through hydrolysis, photolysis, and, most significantly, microbial biodegradation. Its mobility in soil is limited by its adsorption to organic matter, although some potential for leaching exists. The primary toxicological concern with this compound is its inhibition of acetylcholinesterase, leading to acute toxicity in mammals, birds, fish, and bees. A thorough understanding of its environmental fate and toxicology is crucial for assessing the risks associated with its use and for developing strategies to mitigate its impact on non-target organisms and the environment. This technical guide provides a consolidated overview of the available data to support further research and informed decision-making in the fields of environmental science and drug development.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fisheriesjournal.com [fisheriesjournal.com]

- 4. This compound toxicity: cumulative effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 8. Metabolomic analysis of the serum and urine of rats exposed to diazinon, dimethoate, and cypermethrin alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nucleus.iaea.org [nucleus.iaea.org]

- 10. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Phenthoate Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of phenthoate, a non-systemic organothiophosphate insecticide and acaricide, in various aqueous and organic media. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental methodologies, and key influencing factors.

Quantitative Solubility Data

The solubility of this compound is a critical parameter influencing its environmental fate, bioavailability, and formulation development. The following tables summarize the available quantitative data for both pure and technical grade this compound in water and a range of organic solvents.

Table 1: Solubility of this compound in Water

| Grade | Temperature (°C) | Solubility (mg/L) |

| Pure Compound | 24 | ~10[1] |

| Technical Grade | 20 | 200[1][2] |

| Not Specified | 25 | 11[3] |

| Not Specified | 24 | 11[2] |

| Not Specified | 20 | 11 |

Table 2: Solubility of Technical Grade this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Acetone | Not Specified | Miscible in all proportions[1] |

| Benzene | Not Specified | Miscible in all proportions[1] |

| Carbon Disulphide | Not Specified | Miscible in all proportions[1] |

| Carbon Tetrachloride | Not Specified | Miscible in all proportions[1] |

| Cyclohexane | Not Specified | Miscible in all proportions[1] |

| Cyclohexanone | Not Specified | Miscible in all proportions[1] |

| Dioxane | Not Specified | Miscible in all proportions[1] |

| Ethanol | Not Specified | Miscible in all proportions[1] |

| Ethyl Ether | Not Specified | Miscible in all proportions[1] |

| Methanol | Not Specified | Miscible in all proportions[1] |

| Methyl Cellosolve | Not Specified | Miscible in all proportions[1] |

| n-Hexane | 20 | 120 g/L[1] |

| n-Hexane | 25 | 116 g/L[3] |

| Kerosene | 25 | 340 g/L[3] |

| Ligroin | 20 | 17% |

| Diethylene Glycol | 20 | >20% |

| Petroleum Solvent | 20 | >100 g/L[1] |

Experimental Protocol: Determination of Water Solubility (OECD 105 Shake-Flask Method)

Principle

A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, representing its water solubility at that temperature.

Apparatus

-

Shaking a pparatus: A mechanical shaker or magnetic stirrer capable of maintaining a constant temperature (e.g., a thermostatically controlled water bath or incubator).

-

Equilibration vessels: Glass-stoppered flasks or tubes of sufficient size to allow for adequate mixing.

-

Centrifuge: Capable of operating at a sufficient speed to separate undissolved material, preferably with temperature control.

-

Analytical instrumentation: A validated analytical instrument suitable for the quantitative determination of this compound, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a suitable detector.

Procedure

-

Preparation: An amount of this compound that is clearly in excess of its expected solubility is added to a series of equilibration vessels.

-

Equilibration: A known volume of water (typically purified, e.g., deionized or distilled) is added to each vessel. The vessels are then tightly sealed and placed in the shaking apparatus maintained at a constant temperature (e.g., 20 ± 0.5 °C).

-

Agitation: The vessels are agitated until equilibrium is established. A preliminary test is often conducted to determine the necessary equilibration time. For many substances, 24 to 48 hours is sufficient, but longer periods may be necessary.

-

Phase Separation: After equilibration, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved material. Centrifugation is then employed to ensure complete removal of suspended solids.

-

Sampling and Analysis: A sample of the clear aqueous supernatant is carefully withdrawn. The concentration of this compound in the sample is determined using a validated analytical method.

-

Replicates: The determination is performed in at least duplicate.

Data and Reporting

The mean of at least two valid measurements is reported as the water solubility of this compound at the specified temperature. The report should include the test conditions, the analytical method used, and the individual measurement values.

Factors Influencing this compound Solubility

The solubility of this compound is governed by several physicochemical factors. The interplay of these factors determines its partitioning in different environmental compartments and its interaction with biological systems.

Caption: Key factors influencing the solubility of this compound.

The relatively high octanol/water partition coefficient (Log P ≈ 3.69) indicates this compound's lipophilic nature, consistent with its low water solubility and high solubility in many organic solvents.[1] The ester and thiophosphate functional groups in its structure contribute to its polarity and potential for interactions with different solvents. Temperature generally has a positive correlation with the solubility of solids in liquids. While this compound is relatively stable in neutral and acidic aqueous solutions, it is susceptible to hydrolysis under alkaline conditions, which can affect its measured solubility over time.[1][2]

References

Phenthoate's Mode of Action on Insect Pests: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenthoate is a non-systemic organophosphate insecticide and acaricide that exerts its toxic effects on insect pests through contact and stomach action.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the insect's central nervous system. This guide provides a comprehensive overview of the biochemical mechanisms underlying this compound's insecticidal activity, detailed experimental protocols for its evaluation, and a summary of its toxicity against key insect pests.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound, like other organophosphate insecticides, is the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at the synaptic cleft. This process is essential for terminating nerve impulses and allowing the neuron to return to its resting state.

This compound acts as an irreversible inhibitor of AChE. It phosphorylates the serine hydroxyl group at the active site of the enzyme, rendering it inactive. This inactivation leads to the accumulation of ACh in the synapse, causing continuous and uncontrolled nerve firing. The constant stimulation of cholinergic pathways results in a cascade of physiological effects, including tremors, paralysis, and ultimately, the death of the insect.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway disrupted by this compound in the insect nervous system.

Caption: Signaling pathway of this compound's mode of action in an insect synapse.

Quantitative Data: Toxicity of this compound

The efficacy of this compound varies among different insect species. The following table summarizes available quantitative data on its toxicity.

| Target Pest | Method | Metric | Value | Reference |

| Housefly (Musca domestica) - Male | Topical Application | LD50 | 2.151 µ g/fly | [2] |

| Housefly (Musca domestica) - Female | Topical Application | LD50 | 1.849 µ g/fly | [2] |

| Cotton Aphid (Aphis gossypii) | Leaf Dip | LT50 | 5.68 days (at 0.05% concentration) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the mode of action of this compound.

Insect Toxicity Bioassay: Topical Application

This protocol is adapted for determining the contact toxicity of this compound against adult houseflies (Musca domestica).

Objective: To determine the median lethal dose (LD50) of this compound.

Materials:

-

Technical grade this compound

-

Acetone (analytical grade)

-

Adult houseflies (3-5 days old, of a susceptible strain)

-

Microsyringe or microapplicator

-

Glass vials or petri dishes with a food source (e.g., sugar water on a cotton swab)

-

CO2 for anesthetizing flies

Procedure:

-

Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of at least five serial dilutions to create a range of concentrations.

-

Insect Handling: Anesthetize a batch of houseflies using a brief exposure to CO2.

-

Topical Application: Using a calibrated microsyringe, apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of individual anesthetized flies. A control group should be treated with acetone only.

-

Incubation: Place the treated flies in holding containers with a food source and maintain them at a constant temperature and humidity (e.g., 25°C and 60% RH).

-

Mortality Assessment: Record mortality at 24 hours post-treatment. Flies that are unable to move when gently prodded are considered dead.

-

Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.

Experimental Workflow Diagram:

Caption: Workflow for a topical application toxicity bioassay.

Acetylcholinesterase Inhibition Assay

This protocol, based on the Ellman method, is designed to measure the in vitro inhibition of AChE by this compound using insect homogenate.

Objective: To determine the concentration of this compound that inhibits 50% of AChE activity (IC50).

Materials:

-

Insect heads (e.g., from houseflies or other target pests)

-

Phosphate buffer (pH 7.5)

-

Triton X-100

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Technical grade this compound

-

Spectrophotometer (microplate reader)

-

96-well microplates

-

Homogenizer

Procedure:

-

Enzyme Preparation: Homogenize insect heads in ice-cold phosphate buffer containing Triton X-100. Centrifuge the homogenate at 4°C to pellet cellular debris. The supernatant, containing AChE, is used for the assay.

-

Reagent Preparation:

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a solution of the substrate, ATCI, in phosphate buffer.

-

Prepare a series of dilutions of this compound in an appropriate solvent (e.g., ethanol or DMSO, ensuring the final solvent concentration in the assay is low and does not affect enzyme activity).

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the insect head supernatant (enzyme source).

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at room temperature.

-

Add the DTNB solution to all wells.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the AChE activity.

-

-

Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Experimental Workflow Diagram:

Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.

Resistance Mechanisms in Insect Pests

The development of resistance to this compound and other organophosphates in insect populations is a significant concern. The primary mechanisms of resistance include:

-

Target-Site Insensitivity: Mutations in the gene encoding AChE can alter the enzyme's structure, particularly at the active site. This modification can reduce the binding affinity of this compound, rendering the enzyme less susceptible to inhibition.

-

Metabolic Resistance: Resistant insects may exhibit increased activity of detoxification enzymes, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases. These enzymes can metabolize this compound into less toxic compounds before it reaches its target site.

Logical Relationship of Resistance Mechanisms:

Caption: Logical relationship of this compound resistance mechanisms in insects.

Conclusion

This compound is a potent insecticide that acts by inhibiting acetylcholinesterase in insect pests. Understanding its precise mode of action, quantitative efficacy, and the potential for resistance is crucial for its effective and sustainable use in pest management programs. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and develop novel pest control strategies.

References

Chirality and enantiomers of Phenthoate

An In-depth Technical Guide to the Chirality and Enantiomers of Phenthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a non-systemic organophosphate insecticide, is widely utilized in agriculture to control a broad spectrum of insect pests on crops such as citrus, cotton, and rice.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2] A critical and often overlooked aspect of this compound's chemistry is its chirality. The molecule possesses a single chiral center, and therefore exists as a pair of non-superimposable mirror images known as enantiomers.[3]

These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit significant differences in their biological activities, including toxicity and insecticidal efficacy, as well as their environmental fate.[4] This phenomenon, known as enantioselectivity, arises from the stereospecific interactions of the enantiomers with chiral biological macromolecules such as enzymes and receptors.

This technical guide provides a comprehensive overview of the current scientific understanding of the chirality and enantiomers of this compound. It is intended for researchers, scientists, and professionals in drug development and pesticide regulation who require a detailed understanding of the stereochemical aspects of this important insecticide. The guide covers the stereochemistry of this compound, the enantioselective differences in its biological activity and environmental degradation, and detailed experimental protocols for its enantioselective analysis and synthesis.

Stereochemistry of this compound

This compound, with the IUPAC name (RS)-Ethyl --INVALID-LINK--acetate, has a single stereocenter at the alpha-carbon of the phenylacetate moiety.[5] This results in the existence of two enantiomers, designated as (+)-phenthoate and (-)-phenthoate, based on the direction in which they rotate plane-polarized light. The absolute configuration at the chiral center is denoted by the Cahn-Ingold-Prelog (CIP) priority rules as (R)- and (S)-phenthoate. While the exact correlation between the (+)/(-) and (R)/(S) notations for this compound is not consistently reported in the available literature, it is crucial to recognize that these pairs of designations refer to the distinct enantiomeric forms of the molecule. Commercially available this compound is typically a racemic mixture, containing equal amounts of both enantiomers.[3]

Enantioselective Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent disruption of nerve function.[6] Research has indicated that there is a significant enantioselectivity in the interaction of this compound enantiomers with AChE.

Enantioselective Toxicity

The differential interaction of this compound enantiomers with biological targets also translates to enantioselective toxicity. Although specific acute toxicity data (LD50 and LC50 values) for the individual enantiomers of this compound are not extensively documented in publicly available literature, the principle of enantioselectivity in toxicity is well-established for other chiral pesticides. It is highly probable that one enantiomer of this compound is significantly more toxic to both target pests and non-target organisms than the other.

3.1.1 Acute Toxicity of Racemic this compound

The following tables summarize the available acute toxicity data for racemic this compound across various organisms. This data provides a baseline for the toxicity of the commercial mixture.

Table 1: Acute Oral and Dermal Toxicity of Racemic this compound in Rats

| Metric | Value (mg/kg) | Reference |

| Oral LD50 | >2000 | [1] |

| Dermal LD50 | >2000 | [1] |

| Oral LD50 | 410 | [7] |

| Dermal LD50 | >5,000 | [7] |

| Oral LD50 | 116 (in groundnut oil) | [8] |

Table 2: Acute Toxicity of Racemic this compound to Non-Target Organisms

| Organism | Test | Metric | Value | Reference |

| Labeo rohita (freshwater fish) | 96 h | LC50 | 2.1 mg/L | [9] |

| Carp | 48 h | TLm | 2.5 ppm | [1] |

| Goldfish | 48 h | TLm | 2.4 ppm | [1] |

| Pheasant | - | Oral LD50 | 218 mg/kg | [1] |

| Quail | - | Oral LD50 | 300 mg/kg | [1] |

| Mallard duck | 8 days | Dietary LC50 | >10000 ppm | [10] |

| Bee | - | LD50 | 0.306 µ g/bee | [1] |

Enantioselective Environmental Fate

The environmental persistence and degradation of this compound are also subject to enantioselectivity. The differential metabolism of enantiomers by microorganisms in soil and water, as well as by plants, can lead to a shift in the enantiomeric ratio of this compound in the environment over time.

Enantioselective Degradation

Studies have demonstrated the enantioselective degradation of this compound in different environmental matrices. In a field trial on citrus, it was observed that (-)-phenthoate degraded faster than its antipode, leading to a relative accumulation of (+)-phenthoate.[4] In soil, the degradation of this compound is influenced by the soil's pH. In alkaline soils, the (+)-enantiomer degrades more rapidly than the (-)-enantiomer.[11] Conversely, in acidic soil, little to no enantioselectivity in degradation is observed.[11] The half-life (DT50) of racemic this compound in soil is reported to be less than or equal to one day.[1]

Table 3: Enantioselective Degradation of this compound

| Matrix | Enantiomer with Faster Degradation | Observations | Reference |

| Citrus | (-)-Phenthoate | Relative accumulation of (+)-phenthoate. | [4] |

| Alkaline Soil | (+)-Phenthoate | High enantioselectivity observed. | [11] |

| Acidic Soil | No significant difference | Little to no enantioselectivity observed. | [11] |

Experimental Protocols

Enantioselective Analysis by RP-HPLC-MS/MS

The following protocol details a method for the separation and quantification of this compound enantiomers in plant-origin matrices.[4]

Objective: To achieve baseline separation and accurate quantification of (+)-phenthoate and (-)-phenthoate.

Instrumentation:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions:

-

Chiral Column: Chiral OJ-RH column

-

Mobile Phase: Methanol:Water (85:15, v/v)

-

Flow Rate: 1 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Sample Preparation (for plant matrices):

-

Homogenize the sample.

-

Extract with acetonitrile.

-

Clean up the extract using graphitized carbon black as a sorbent.

-

Filter the final extract through a 0.22 µm filter before injection.

Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor for precursor and product ions specific to this compound.

Generalized Protocol for Resolution of Racemic this compound

Objective: To separate the enantiomers of racemic this compound.

Principle: Racemic this compound can be reacted with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques such as column chromatography or crystallization. After separation, the chiral auxiliary can be removed to yield the pure enantiomers of this compound.

Generalized Procedure:

-

Derivatization: React racemic this compound with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or alcohol) in the presence of a suitable coupling agent to form diastereomeric esters or amides.

-

Separation: Separate the resulting diastereomers using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Monitor the separation by thin-layer chromatography (TLC) or HPLC.

-

Hydrolysis: Cleave the chiral auxiliary from each separated diastereomer through hydrolysis (acidic or basic) to yield the individual, enantiomerically pure (+)- and (-)-phenthoate.

-

Purification and Characterization: Purify the individual enantiomers by chromatography and characterize them using techniques such as polarimetry (to determine the optical rotation), chiral HPLC (to determine enantiomeric excess), and NMR spectroscopy.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Acetylcholinesterase inhibition pathway by this compound.

Experimental Workflow for Chiral HPLC Separation of this compound Enantiomers

Caption: Workflow for chiral HPLC-MS/MS analysis of this compound.

Conclusion

The chirality of this compound is a critical factor influencing its biological activity and environmental behavior. The existence of enantiomers with differing insecticidal efficacy, toxicity, and degradation profiles underscores the importance of an enantioselective perspective in the assessment of this pesticide. While commercial this compound is a racemic mixture, the evidence suggests that the biological and environmental impact may be disproportionately driven by one enantiomer.

This technical guide has summarized the current knowledge on the stereochemistry, enantioselective activity, and environmental fate of this compound. The provided experimental protocols for enantioselective analysis offer a framework for researchers to further investigate the properties of the individual enantiomers. A significant knowledge gap remains concerning the specific quantitative toxicity (LD50/LC50) and acetylcholinesterase inhibition constants (Ki) for the individual enantiomers of this compound. Future research should prioritize filling these data gaps to enable a more accurate and comprehensive risk assessment of this compound. Such data will be invaluable for regulatory agencies and for the potential development of enantiomerically enriched or pure formulations with improved efficacy and reduced non-target impacts.

References

- 1. coromandel.biz [coromandel.biz]

- 2. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]

- 4. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tlongagro.com [tlongagro.com]

- 8. This compound toxicity: cumulative effects in rats [hero.epa.gov]

- 9. fisheriesjournal.com [fisheriesjournal.com]

- 10. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 11. researchgate.net [researchgate.net]

Phenthoate chemical structure and IUPAC name

An In-depth Technical Guide to Phenthoate: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals involved in drug development and agrochemical research. The guide includes a detailed visualization of the chemical structure and a summary of key quantitative data.

Chemical Structure and IUPAC Name

This compound is an organothiophosphate insecticide and acaricide.[1][2] Its chemical formula is C₁₂H₁₇O₄PS₂.[3][4] The molecule contains a chiral center, meaning it exists as two different enantiomers.[5] The technical grade product is typically a racemic mixture.[5]

IUPAC Name: S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate[3][5][6]

Alternate IUPAC names include (RS)-Ethyl --INVALID-LINK--acetate and ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate.[1][2]

Below is a two-dimensional representation of the this compound chemical structure, generated using the DOT language.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇O₄PS₂ | [2][3][4] |

| Molecular Weight | 320.4 g/mol | [3][7] |

| Appearance | Reddish-yellow liquid | [3] |

| Melting Point | 17.5 ± 0.5 °C | [3] |

| Boiling Point | Decomposes before reaching boiling point | [3] |

| Density | 1.226 g/cm³ at 20°C | [3] |

| Vapor Pressure | 4 x 10⁻⁵ torr at 40°C | [3] |

| Water Solubility (pure) | ~10 mg/L at 24°C | [3] |

| Partition Coefficient (log P) | 3.69 - 3.82 | [3] |

| Flash Point | ~165 °C | [3] |

Experimental Protocols

Industrial Synthesis of this compound

The industrial synthesis of this compound involves a two-step process.[5]

-

Preparation of the Intermediate: The key intermediate, alpha-carbethoxybenzyl chloride, is prepared. This is typically achieved through the chlorination of either ethyl mandelate or ethyl phenylacetate.

-

Formation of the Phosphorodithioate Ester: The prepared alpha-carbethoxybenzyl chloride is then reacted with O,O-dimethyl phosphorodithioic acid (or its chloride derivative). This reaction is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process is carried out in an organic solvent like toluene or xylene under carefully controlled temperature and pH conditions to maximize the yield and minimize the formation of by-products.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as a non-systemic insecticide with both contact and stomach action.[5][6] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[2][5][6] AChE is critical for the proper functioning of the nervous system in insects (and other animals) as it is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine at the synaptic junctions, leading to overstimulation of the nervous system, paralysis, and ultimately, the death of the insect.

The logical relationship of this signaling pathway is depicted in the diagram below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]

- 6. coromandel.biz [coromandel.biz]

- 7. This compound (PAP) | C12H17O4PS2 | CID 20056903 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and History of Phenthoate: A Technical Guide

An In-depth Look at the Synthesis, Mechanism, and Toxicological Profile of an Organophosphate Insecticide

Introduction

Phenthoate is a non-systemic organothiophosphate insecticide and acaricide with a broad spectrum of activity against various agricultural pests.[1][2] First introduced in the 1960s, it has been utilized in the control of chewing and sucking insects on a variety of crops, including rice, cotton, vegetables, and fruits.[3][4] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, mechanism of action, and toxicological profile of this compound, intended for researchers, scientists, and professionals in drug development and crop protection.

Discovery and History

This compound was developed by the Italian company Montecatini in the 1960s.[5] It emerged during the "Age of Pesticides," a period of rapid development and deployment of synthetic organic pesticides following World War II.[6] Organophosphates, including this compound, were developed as highly effective insecticides, often replacing the more persistent organochlorine compounds.[6] this compound is also known by various trade names, including Cidial®, Elsan®, Phendal®, and Tanone®.[2][7]

Physicochemical Properties

This compound is a colorless crystalline solid or a reddish-yellow liquid in its technical form, with a characteristic aromatic or garlic-like odor.[7][8] It is soluble in many organic solvents but has low solubility in water.[8][9] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (RS)-Ethyl --INVALID-LINK--acetate | [1] |